molecular formula C8H6NNaO2S3 B13215149 Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

Cat. No.: B13215149
M. Wt: 267.3 g/mol
InChI Key: WZUSEGKTSYPCFV-UHFFFAOYSA-M
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Description

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is a heterocyclic sulfinate salt characterized by a thiophene ring substituted at the 5-position with a 2-methyl-1,3-thiazole moiety and at the 2-position with a sulfinate (-SO₂⁻Na⁺) group. Its molecular formula is C₈H₆NNaO₂S₃, with a molecular weight of 279.79 g/mol (CAS RN: 215434-25-6) . The compound is typically synthesized as a precursor to sulfonamide derivatives, leveraging its reactive sulfonyl chloride intermediate (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) .

Properties

Molecular Formula

C8H6NNaO2S3

Molecular Weight

267.3 g/mol

IUPAC Name

sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate

InChI

InChI=1S/C8H7NO2S3.Na/c1-5-9-6(4-12-5)7-2-3-8(13-7)14(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

WZUSEGKTSYPCFV-UHFFFAOYSA-M

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1,3-thiazole with thiophene-2-sulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs with Thiazole-Thiophene Hybrid Cores

Compound Name Molecular Formula Molecular Weight Functional Group(s) Key Properties/Applications References
Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate C₈H₆NNaO₂S₃ 279.79 Sulfinate (-SO₂⁻Na⁺), thiazole Precursor for sulfonamide synthesis
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 Carboxylic acid (-COOH), thiazole High melting point (200–201°C); potential ligand for metal coordination
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 Carboxylic acid (-COOH), isoxazole Structural rigidity due to fused heterocycles
(Z)-2-Sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one C₈H₅N₂OS₂ 209.26 Thioxoimidazolidinone, thiophene Planar structure with hydrogen-bonded dimers; used in cycloaddition studies

Key Observations :

  • The sulfinate group in the target compound enhances water solubility compared to carboxylic acid derivatives (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) .
  • The thiophene-thiazole core is shared across analogs, but functional groups dictate reactivity: sulfinates are nucleophilic, while carboxylic acids participate in acid-base or coordination chemistry.

Functional Analogs in CNS Pharmacology

Compound Name Molecular Formula Molecular Weight Pharmacological Role Key Findings References
MPEP (2-Methyl-6-(phenylethynyl)pyridine) C₁₃H₁₁N 181.24 mGlu5 receptor antagonist Anxiolytic effects in rodents (elevated plus maze, social exploration tests)
MTEP [3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine] C₁₁H₁₄N₂S 206.31 mGlu5 receptor antagonist Attenuates stress-induced cocaine seeking in addiction models
LY379268 C₁₃H₂₀N₂O₄ 268.31 mGlu2/3 receptor agonist Reduces cocaine reinstatement; contrasts with MTEP’s mGlu5 antagonism

Key Observations :

  • MPEP and MTEP share the 2-methyl-1,3-thiazole motif but differ in core scaffolds (pyridine vs. piperidine). Both act as mGlu5 antagonists but exhibit distinct pharmacokinetic profiles: MPEP shows anxiolytic effects at lower doses (0.1–10 mg/kg) , while MTEP modulates cocaine-seeking behavior at 1–10 mg/kg .
  • The target sulfinate compound lacks direct evidence of mGlu5 activity but could serve as a synthetic intermediate for analogs like MTEP.
Solubility and Reactivity:
  • Sulfinate salts (e.g., the target compound) are highly water-soluble due to ionic character, whereas sulfonyl chlorides (e.g., 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride) are reactive intermediates for forming sulfonamides or sulfonate esters .
  • Thiazole-containing carboxylic acids (e.g., 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid) exhibit lower solubility but higher thermal stability (mp > 200°C) .

Biological Activity

Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is an organosulfur compound notable for its unique structural features, including a thiazole ring and a thiophene-sulfinic acid moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C8_8H6_6NNaO2_2S3_3, with a molecular weight of 267.3 g/mol. Its structure is characterized by the presence of a sulfinic acid functional group, which enhances its reactivity and biological activity. The IUPAC name is sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate.

The biological activity of this compound primarily stems from its interactions with specific molecular targets. It has been shown to inhibit various enzymes and receptors, leading to potential antimicrobial effects by disrupting essential metabolic pathways in bacteria and fungi .

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .
  • Covalent Bonding : Interaction with biomolecules such as proteins can lead to covalent bonding, influencing their activity and affecting biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

In Vitro Studies

In vitro evaluations have demonstrated its effectiveness against several bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Values as low as 0.22 to 0.25 μg/mL were recorded for certain derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation : The compound has shown the ability to inhibit biofilm formation significantly, outperforming traditional antibiotics like Ciprofloxacin in some assays .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with structurally similar compounds reveals its unique efficacy:

Compound NameStructureUnique FeaturesAntimicrobial Activity
Sodium (5-methyl-1,3-thiazol-2-yl)acetateThiazole derivativeSimpler structure; less reactivityModerate
Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetateThiazole derivativeContains an amino group; different biological activityLow
Ethyl (2-methyl-1,3-dioxolan-2-yl)acetateDioxole derivativeDifferent heterocyclic structure; less sulfur contentLow

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed in disk diffusion assays .
  • Synergistic Effects : The compound has been noted to enhance the efficacy of existing antibiotics when used in combination therapies, suggesting potential for overcoming antibiotic resistance .
  • Cellular Effects : Research indicates that it can induce apoptosis in cancer cells by modulating cell signaling pathways and gene expression.

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